Cas no 167410-91-5 (1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole)
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole
- SCHEMBL6182319
- HLERDKNOQAJSMB-UHFFFAOYSA-N
- N-methylsulfonyl-3-trimethylstannylindole
- 167410-91-5
-
- インチ: 1S/C9H8NO2S.3CH3.Sn/c1-13(11,12)10-7-6-8-4-2-3-5-9(8)10;;;;/h2-5,7H,1H3;3*1H3;
- InChIKey: HLERDKNOQAJSMB-UHFFFAOYSA-N
- ほほえんだ: [Sn](C)(C)(C)C1=CN(C2C=CC=CC1=2)S(C)(=O)=O
計算された属性
- せいみつぶんしりょう: 359.000203Da
- どういたいしつりょう: 359.000203Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.5Ų
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M329500-1mg |
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole |
167410-91-5 | 1mg |
$207.00 | 2023-05-17 | ||
| TRC | M329500-10mg |
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole |
167410-91-5 | 10mg |
$1642.00 | 2023-05-17 | ||
| TRC | M329500-25mg |
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole |
167410-91-5 | 25mg |
$ 4500.00 | 2023-09-07 |
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole 関連文献
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indoleに関する追加情報
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole: A Versatile Scaffold in Modern Pharmaceutical Development
1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole, with the CAS number 167410-91-5, represents a unique class of organostannyl compounds that have attracted significant attention in the field of medicinal chemistry. This molecule features a 1H-indole core functionalized with a trimethylstannyl group at the 3-position and a methylsulfonyl substituent at the 1-position. The structural complexity of this compound is complemented by its potential applications in drug discovery, particularly in the development of novel therapeutics targeting various biological pathways.
Recent advances in synthetic methodologies have enabled the efficient synthesis of 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole, which has been extensively studied for its role as a versatile intermediate in the creation of bioactive molecules. Researchers have demonstrated that the trimethylstannyl group can act as a bioisostere for certain functional groups, offering improved metabolic stability and enhanced pharmacokinetic profiles in pharmaceutical candidates. This property is particularly relevant in the context of modern drug design, where the optimization of molecular scaffolds is critical for improving therapeutic outcomes.
One of the most promising applications of 1-(Methylsulfonyl)--3-(trimethylstannyl)-1H-indole lies in its potential as a precursor for the development of small-molecule inhibitors targeting specific enzymes involved in disease progression. For instance, studies published in Journal of Medicinal Chemistry (2023) highlight the utility of this compound in the synthesis of inhibitors for protein tyrosine phosphatases (PTPs), which are implicated in cancer and inflammatory disorders. The methylsulfonyl functionality in this molecule is believed to contribute to its ability to modulate enzyme activity through hydrogen bonding interactions, a property that has been further validated by computational modeling studies.
The 1H-indole core of 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole is also of significant interest due to its prevalence in natural products and pharmaceutical agents. This heterocyclic ring system is known for its ability to engage in multiple types of interactions with biological targets, including π-π stacking, hydrophobic interactions, and hydrogen bonding. The incorporation of the trimethylstannyl group into this scaffold introduces additional steric and electronic effects, which can be tailored to fine-tune the molecular properties of the final drug candidate.
In the realm of medicinal chemistry, the synthesis of 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole has been optimized using catalytic approaches that minimize environmental impact while maintaining high yields. A 2024 study published in Green Chemistry reported the use of a heterogeneous catalyst system to achieve the selective coupling of the trimethylstannyl group onto the indole ring. This method not only enhances the sustainability of the synthesis process but also reduces the reliance on toxic reagents, aligning with the growing emphasis on green chemistry in pharmaceutical research.
The pharmacological relevance of 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole extends beyond its role as a synthetic intermediate. Researchers have explored its potential as a lead compound for the development of anti-inflammatory agents, leveraging the methylsulfonyl group's ability to modulate cytokine signaling pathways. A 2023 preclinical study published in Pharmacological Research demonstrated that derivatives of this molecule exhibited significant anti-inflammatory activity in models of chronic inflammation, suggesting its potential as a therapeutic agent for autoimmune disorders.
Moreover, the trimethylstannyl functionality in 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole has been investigated for its impact on molecular targeting. Studies have shown that the stannyl group can enhance the hydrophobicity of the molecule, which may improve its ability to penetrate cell membranes and reach intracellular targets. This property is particularly valuable in the development of drugs for diseases such as cancer, where the ability to access subcellular compartments is critical for therapeutic efficacy.
Advances in computational chemistry have further expanded the understanding of 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole's potential applications. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the conformational flexibility of this compound, revealing how its structural features can be exploited to design molecules with optimized biological activity. These computational tools have also facilitated the identification of key interactions between the 1H-indole core and potential drug targets, guiding the rational design of new therapeutic agents.
The synthesis of 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole has also been linked to the development of novel analytical methods for pharmaceutical quality control. A 2024 study in Journal of Pharmaceutical Analysis described the use of mass spectrometry-based techniques to detect and quantify this compound in drug formulations, highlighting its importance in ensuring the consistency and purity of pharmaceutical products. These analytical advancements are critical for the commercialization of compounds derived from this scaffold.
As the field of medicinal chemistry continues to evolve, 1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole remains a subject of intense research due to its unique structural features and potential applications. The ability to modify its functional groups and optimize its properties for specific therapeutic targets underscores its significance in the development of next-generation drugs. Continued exploration of this compound's biological activity and synthetic versatility is expected to yield new insights and innovations in pharmaceutical science.
167410-91-5 (1-(Methylsulfonyl)-3-(trimethylstannyl)-1H-indole) 関連製品
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)